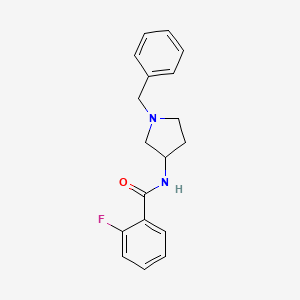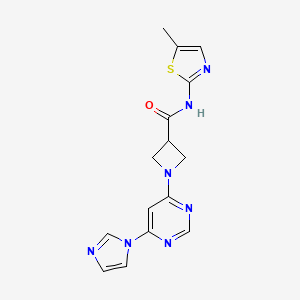
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification for Enhanced Activity
Research has been conducted to modify the core structure of compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide to reduce metabolism mediated by aldehyde oxidase (AO), enhancing their effectiveness in cancer treatments, particularly in castration-resistant prostate cancer (CRPC) (Linton et al., 2011). This involves altering the heterocycle or blocking the reactive site to reduce AO metabolism, potentially improving the pharmacokinetic profile and therapeutic efficacy of these compounds.
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds show significant cytotoxicity against cancer cell lines like HCT-116 and MCF-7 and inhibit 5-lipoxygenase, suggesting potential therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).
Antibacterial Applications
Pyrazolopyrimidine derivatives have also been explored for their antibacterial activity. The synthesized compounds exhibit significant antibacterial effects, which could lead to new treatments for bacterial infections (Rahmouni et al., 2014).
Antiviral and Antitumor Activity
The synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their evaluation for biological activity have shown potential antiviral and antitumor effects. These compounds exhibit moderate antitumor activity in vitro against leukemia cell lines and significant activity against measles, indicating their potential as antiviral and antitumor agents (Petrie et al., 1985).
Antirhinovirus Agents
2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to known antirhinovirus agents, have been designed and prepared. These compounds, through specific structural modifications, offer a new approach to treating rhinovirus infections, demonstrating the potential for imidazo[1,2-a]pyridine derivatives as antiviral agents (Hamdouchi et al., 1999).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-5-17-15(24-10)20-14(23)11-6-22(7-11)13-4-12(18-8-19-13)21-3-2-16-9-21/h2-5,8-9,11H,6-7H2,1H3,(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOWRQYZCYYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
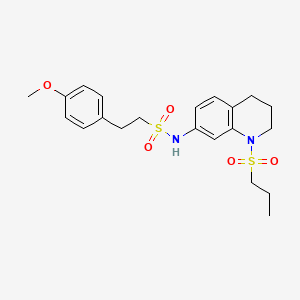
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)
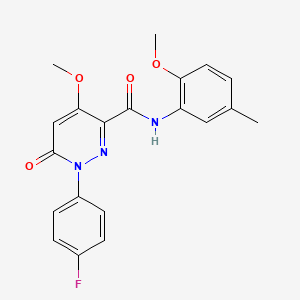
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)
![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)
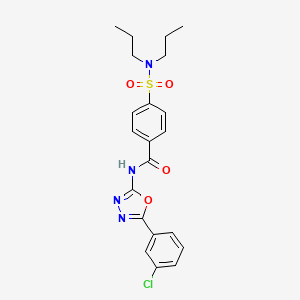

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)
![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

